Boscalid-5-hydroxy

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Boscalid-5-hydroxy is a hydroxylated metabolite of boscalid, a broad-spectrum fungicide developed for agricultural use. Boscalid itself is classified as a succinate dehydrogenase inhibitor (SDHI) and belongs to the anilide group of fungicides. Its primary mechanism involves targeting the succinate dehydrogenase complex in the mitochondrial respiration chain, thereby disrupting critical biochemical pathways essential for energy production in fungal cells. This compound is particularly effective against various fungal diseases affecting crops, including those caused by Alternaria, Botrytis cinerea, and Sclerotinia sclerotiorum .

Boscalid-5-hydroxy is a metabolite of boscalid, a broad-spectrum fungicide commonly used in agriculture [PubChem Boscalid, ]. While boscalid itself is the active ingredient in fungicide formulations, Boscalid-5-hydroxy is a product of boscalid degradation in the environment and within organisms.

Environmental Monitoring

Scientific research utilizes Boscalid-5-hydroxy as a marker compound for tracking the environmental fate of boscalid after application. Since boscalid degrades to Boscalid-5-hydroxy, detecting its presence in soil and water indicates prior use of boscalid-containing fungicides. This information is valuable in assessing the environmental persistence of boscalid and potential ecological risks [LGC Standards Boscalid-5-hydroxy, ].

The chemical structure of Boscalid-5-hydroxy includes a hydroxyl group, which modifies the reactivity and biological activity compared to its parent compound, boscalid. The primary reactions involving Boscalid-5-hydroxy include:

- Hydroxylation: This process typically occurs in the liver and involves the introduction of hydroxyl groups into the boscalid molecule, enhancing its solubility and facilitating its excretion.

- Conjugation Reactions: Following hydroxylation, Boscalid-5-hydroxy may undergo conjugation with glucuronic acid or sulfate, which further aids in detoxification and elimination from biological systems .

Boscalid-5-hydroxy exhibits significant biological activity as a fungicide. It effectively inhibits spore germination and the elongation of germ tubes in fungi. The inhibition of succinate dehydrogenase disrupts the tricarboxylic acid cycle and electron transport chain, leading to energy deficits within fungal cells. This can result in adverse effects such as developmental toxicity and apoptosis in sensitive organisms . Additionally, Boscalid-5-hydroxy has been shown to affect various biochemical pathways, potentially leading to oxidative stress and metabolic changes .

The synthesis of Boscalid-5-hydroxy can be approached through several methods:

- Hydroxylation of Boscalid: This method involves the introduction of a hydroxyl group into the boscalid structure through enzymatic or chemical processes.

- Palladium-Catalyzed Reactions: The initial synthesis of boscalid itself involves palladium-catalyzed reactions such as Suzuki coupling, followed by reduction steps that could be adapted for synthesizing its hydroxylated form .

- Biotransformation: Utilizing microbial systems or liver microsomes can facilitate the biotransformation of boscalid into its hydroxylated metabolite under controlled conditions.

Boscalid-5-hydroxy is primarily utilized in agriculture as an effective fungicide. Its applications include:

- Crop Protection: It is used to protect various crops from fungal infections, contributing to higher yields and quality.

- Research: The compound serves as a model for studying metabolic pathways and resistance mechanisms in fungi.

- Toxicology Studies: Given its biological activity, it is also studied for potential impacts on human health and environmental safety .

Studies on Boscalid-5-hydroxy have revealed important interactions with other compounds and biological systems:

- Metabolic Interactions: The compound interacts with cytochrome P450 enzymes during its metabolism, influencing its pharmacokinetics and potential toxicity.

- Synergistic Effects: Research indicates that combining Boscalid-5-hydroxy with other fungicides may enhance efficacy against resistant fungal strains while reducing the likelihood of resistance development .

Boscalid-5-hydroxy shares structural similarities with several other compounds within the class of succinate dehydrogenase inhibitors. Here are some notable comparisons:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Boscalid | Anilide | SDHI | Broad-spectrum activity |

| Carboxin | Dicarboximide | SDHI | Limited spectrum; primarily on basidiomycetes |

| Fluopyram | Pyrazole | SDHI | Higher efficacy against certain pathogens |

| Isopyrazam | Pyrazole | SDHI | Distinct mode of action; less persistence |

| Penthiopyrad | Pyrimidine | SDHI | Effective against a range of pathogens |

Boscalid-5-hydroxy is unique due to its specific hydroxylation pattern that enhances its solubility and biological activity compared to other similar compounds .

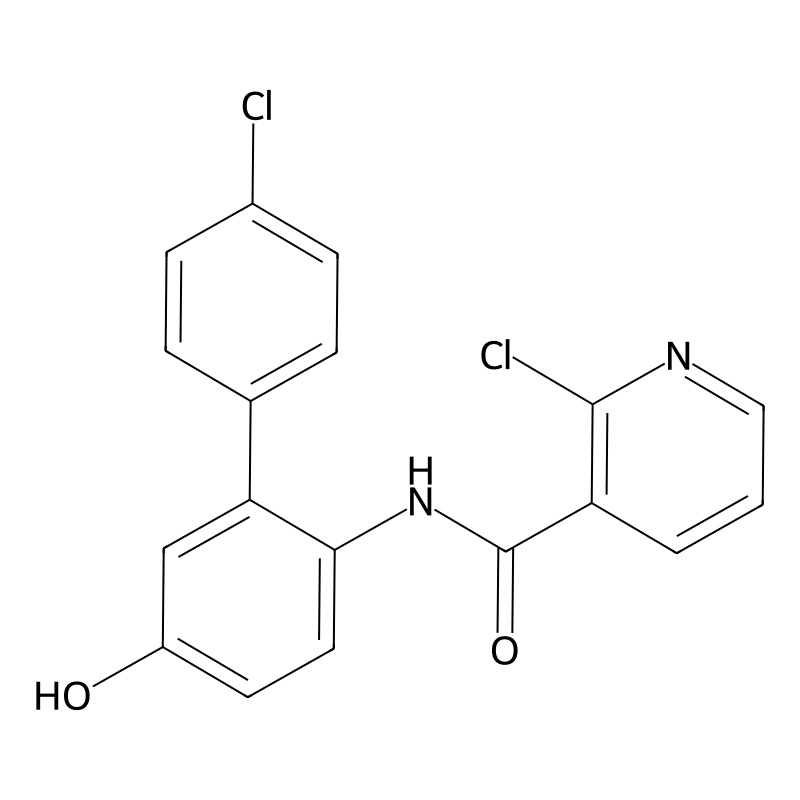

Boscalid-5-hydroxy, chemically designated as 2-Chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide, represents a hydroxylated metabolite of the fungicide boscalid. The compound is identified by CAS number 661463-87-2 and possesses the molecular formula C₁₈H₁₂Cl₂N₂O₂ with a molecular weight of 359.21 grams per mole [1] [2]. This metabolite is commonly referred to as M510F01 in regulatory and metabolic studies, particularly in animal metabolism investigations [1].

The molecular structure consists of a biphenyl system with chlorine substituents and a pyridine carboxamide group, distinguished from the parent compound boscalid by the presence of a hydroxyl group at the 5-position of the biphenyl system [1]. The compound exists as a solid under standard conditions and requires storage at 20°C to maintain stability [1] [2].

Table 1: Molecular Formula and Physical Properties of Boscalid-5-hydroxy

| Property | Value |

|---|---|

| Chemical Name | 2-Chloro-N-(4'-chloro-5-hydroxybiphenyl-2-yl)nicotinamide |

| IUPAC Name | 2-Chloro-N-[2-(4-chlorophenyl)-4-hydroxyphenyl]pyridine-3-carboxamide |

| CAS Number | 661463-87-2 |

| Molecular Formula | C₁₈H₁₂Cl₂N₂O₂ |

| Molecular Weight (g/mol) | 359.21 |

| Physical State | Solid |

| Storage Temperature (°C) | 20 |

The structural identification is further characterized by its Standard InChI: InChI=1S/C18H12Cl2N2O2/c19-12-5-3-11(4-6-12)15-10-13(23)7-8-16(15)22-18(24)14-2-1-9-21-17(14)20/h1-10,23H,(H,22,24) and Standard InChI Key: GLTMLPGXPMAIOI-UHFFFAOYSA-N [1]. The SMILES notation is represented as C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=C(C=C2)O)C3=CC=C(C=C3)Cl [1].

Table 2: Isotopic Profile of Boscalid-5-hydroxy

| Element | Count | Isotopic Distribution |

|---|---|---|

| Carbon (C) | 18 | ¹²C (98.9%), ¹³C (1.1%) |

| Hydrogen (H) | 12 | ¹H (99.98%) |

| Chlorine (Cl) | 2 | ³⁵Cl (75.8%), ³⁷Cl (24.2%) |

| Nitrogen (N) | 2 | ¹⁴N (99.6%) |

| Oxygen (O) | 2 | ¹⁶O (99.8%) |

The isotopic profile reveals the natural abundance of isotopes for each element present in the molecule. The two chlorine atoms contribute significantly to the isotopic distribution pattern, with approximately 75.8% being ³⁵Cl and 24.2% being ³⁷Cl, which affects the mass spectral fragmentation pattern during analytical detection [1] [2].

Synthetic Pathways

Boscalid-5-hydroxy is not synthesized through direct chemical synthesis but rather formed as a metabolite through biological transformation of the parent compound boscalid. The formation occurs primarily through metabolic processes in both plant and animal systems, representing a major metabolic pathway for boscalid degradation [3] [4].

The parent compound boscalid is synthesized through a well-established reaction pathway involving the coupling of 2-amino-4'-chlorobiphenyl with 2-chloro-3-nicotinyl chloride. The synthesis process begins with the preparation of the aminobiphenyl intermediate through a two-step procedure. First, a palladium-catalyzed Suzuki reaction couples 1-chloro-2-nitrobenzene with 4-chloro-phenylboronic acid, followed by hydrogenation of the nitro group to form the desired amino compound [5].

The synthetic scheme for boscalid preparation involves charging a reaction vessel with 396 grams (1.944 mol) of 2-amino-4'-chlorobiphenyl in 311 grams of xylene, stirring until a homogeneous solution is obtained. Subsequently, a solution of 349 grams (1.984 mol) of 2-chloro-3-nicotinyl chloride in 233 grams of xylene is added to the reaction vessel, allowing the mixture to heat to 30°C [6]. The reaction mixture is then heated to an elevated temperature of 95°C over a period of 4 to 5 hours, with hydrogen chloride produced by the reaction being removed using an external scrubber and absorption by a spray tower using water and an alkali solution [6].

The crystalline modification of boscalid can be controlled through specific process conditions. Elevated temperatures above 35°C, preferably above 50°C, and more preferably above 60°C, result in the preferential formation of crystalline modification II of the anhydrate of boscalid [6]. The process involves precipitating solid boscalid from an organic solvent system, with the elevated temperature being sufficient to preferentially form the desired crystalline modification [6].

Key Reaction Mechanisms

The formation of boscalid-5-hydroxy occurs through enzymatic hydroxylation reactions, primarily mediated by cytochrome P450 enzymes in biological systems. This metabolic transformation represents a Phase I oxidation reaction, where the lipophilic parent compound undergoes hydroxylation to increase its polarity and facilitate subsequent conjugation reactions [7] [8].

The hydroxylation mechanism involves the insertion of a hydroxyl group at the 5-position of the biphenyl moiety through cytochrome P450-mediated oxidation. The cytochrome P450 superfamily catalyzes the oxidative biotransformation of lipophilic xenobiotics, introducing polar groups that enable conjugation reactions mediated by Phase II enzymes [8]. The hydroxylation of boscalid to form M510F01 represents a key metabolic step in the detoxification pathway of this fungicide [7].

In animal metabolism studies, boscalid undergoes extensive biotransformation, with hydroxylation being the primary metabolic pathway. The main metabolite identified in lactating goats and laying hens was M510F01, the hydroxylated form of boscalid, which accounted for significant percentages of the total radioactive residues in various tissues [3] [4]. The metabolite formation pattern demonstrates that hydroxylation at the 5-position of the biphenyl ring is a major metabolic route across different animal species [3].

The hydroxylation reaction follows a general mechanism where the cytochrome P450 enzyme activates molecular oxygen, leading to the insertion of one oxygen atom into the substrate while reducing the other to water. The reaction involves the formation of a highly reactive iron-oxo intermediate that abstracts a hydrogen atom from the substrate, followed by oxygen rebound to form the hydroxylated product [8]. This mechanism is consistent with the formation of boscalid-5-hydroxy through the hydroxylation of the biphenyl ring system.

Further metabolic transformations of boscalid-5-hydroxy involve Phase II conjugation reactions, including glucuronidation and sulfation. The hydroxyl group introduced during Phase I metabolism serves as a conjugation site for Phase II enzymes, facilitating the formation of glucuronide and sulfate conjugates (M510F02 and M510F03, respectively) [4] [9]. These conjugation reactions increase the hydrophilicity and molecular weight of the metabolites, promoting their excretion from biological systems [8].

The metabolic pathway demonstrates species-specific differences in the pattern of hydroxylation and subsequent conjugation. In rat hepatocytes, boscalid induces cytochrome P450 enzymes including CYP1A, CYP2B, and CYP3A, which are involved in the hydroxylation process [7]. The induction of these enzymes leads to increased metabolic capacity for boscalid transformation, resulting in enhanced formation of the hydroxylated metabolite M510F01 [7].

Soil Metabolism and Persistence

Boscalid-5-hydroxy, also known as metabolite M510F01, represents the primary hydroxylated transformation product of boscalid formed through oxidative metabolism in environmental and biological systems [1] [2] [3]. This metabolite is characterized by the addition of a hydroxyl group at the 5-position of the biphenyl ring structure, resulting in a molecular weight of 359.2 grams per mole compared to the parent compound's 343.2 grams per mole [4] [5] [6].

The formation of boscalid-5-hydroxy occurs through hydroxylation at the diphenyl ring, specifically at the 4'-chlorobiphenyl moiety, representing a major metabolic pathway for boscalid degradation [1] [2] [3]. This biotransformation process has been extensively documented in various environmental compartments, including soil systems where aerobic metabolism predominates [7] [8] [2].

In soil environments, the parent compound boscalid exhibits extremely slow degradation rates with aerobic soil metabolism half-lives ranging from 108 to 2553 days, depending on soil type and environmental conditions [4] [5] [6]. The sandy loam soil studies revealed half-lives of 108 days for both diphenyl-labeled and pyridine-labeled boscalid, while other soil types showed considerably longer persistence periods [7] [8]. The formation of boscalid-5-hydroxy as a metabolite occurs during this degradation process, though specific quantitative data for the metabolite's persistence in soil remains limited in the current literature [2] [3].

Soil binding characteristics play a crucial role in the environmental fate of both boscalid and its hydroxylated metabolite. The parent compound demonstrates strong sorption to soil organic matter with organic carbon sorption coefficients ranging from 507 to 1110 milliliters per gram, indicating low to moderate mobility in most soil types [4] [5] [6]. This strong sorption behavior is attributed to the compound's hydrophobic nature and its tendency to form bound residues in soil matrices [7] [8].

The persistence of boscalid in soil systems is further complicated by the formation of unextracted residues, which can account for up to 62.7 percent of the total applied radioactivity [7] [8]. These bound residues contribute to the long-term persistence of boscalid-related compounds in soil environments and may serve as a source for the continued formation of metabolites like boscalid-5-hydroxy over extended periods [2] [3].

Field dissipation studies have demonstrated that boscalid concentrations in soil decline slowly, with dissipation half-lives ranging from 28 to 208 days under field conditions [2] [8]. However, complete degradation (DT90) was not achieved within one year after application to bare soil, indicating the compound's exceptional persistence in terrestrial environments [2] [8]. The accumulation behavior of boscalid in soils subjected to repeated applications shows even greater persistence, with estimated plateau levels reaching 4.1 to 15.6 kilograms of active ingredient per hectare depending on application rates [2].

Aquatic Photolysis and Hydrolysis

The aquatic fate of boscalid-5-hydroxy is intrinsically linked to the photochemical and hydrolytic behavior of the parent compound boscalid, which serves as the primary source of this metabolite in aquatic environments. Boscalid demonstrates remarkable stability to both photolytic and hydrolytic degradation processes under environmentally relevant conditions [4] [5] [6].

Hydrolysis studies conducted at various pH levels (5, 7, and 9) and temperatures (25°C and 50°C) have consistently demonstrated that boscalid remains stable to hydrolytic degradation [4] [5] [6]. The compound showed no significant degradation after 30 days of exposure at 25°C across all tested pH conditions, indicating that hydrolysis is not a significant environmental fate process for boscalid [4] [7]. This stability extends to sterile aqueous buffer solutions, where no degradation products were detected even after extended exposure periods [7].

Aqueous photolysis studies have similarly revealed exceptional stability of boscalid to direct photodegradation. When exposed to natural sunlight conditions for 15 days, boscalid showed no measurable degradation, with both test solutions and dark controls remaining stable throughout the study period [4] [7]. The compound's resistance to photolysis is attributed to its chemical structure, particularly the presence of electron-withdrawing chlorine atoms and the stable amide linkage [7].

However, advanced oxidation processes involving photocatalytic systems have demonstrated significant potential for boscalid degradation and subsequent formation of various transformation products. Studies utilizing titanium dioxide (TiO2) photocatalysis under ultraviolet irradiation have achieved boscalid degradation rates of approximately 50 percent after 9 hours of treatment [9]. The photocatalytic process follows first-order kinetics with a calculated half-life of 443 minutes under controlled laboratory conditions [9].

The photocatalytic degradation of boscalid involves the generation of hydroxyl radicals (- OH) as the primary oxidizing species [9] [10]. These highly reactive radicals attack the organic molecule at various sites, leading to the formation of multiple transformation products including hydroxylated derivatives that may include boscalid-5-hydroxy [10]. The degradation pathway involves hydroxylation reactions, cyclization processes, and dechlorination mechanisms [10].

More recent studies utilizing graphitic carbon nitride (g-C3N4) catalysts under ultraviolet-A irradiation have achieved boscalid removal efficiencies exceeding 83 percent in both synthetic and natural water matrices [10]. The process generates multiple transformation products through hydroxylation, cyclization, and dechlorination pathways, with holes (h+) identified as the main reactive species responsible for degradation [10].

The formation of boscalid-5-hydroxy during photocatalytic treatment represents one of several possible hydroxylation products that may form during advanced oxidation processes. The identification of five transformation products through ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) analysis indicates the complexity of the photocatalytic degradation pathway [10].

Sediment-Water Partition Dynamics

The sediment-water partition dynamics of boscalid-5-hydroxy are fundamentally influenced by the partitioning behavior of the parent compound boscalid, which exhibits strong affinity for sediment phases in aquatic environments. The partition coefficient and sorption characteristics of boscalid play a crucial role in determining the environmental distribution and fate of both the parent compound and its metabolites [4] [5] [6].

Boscalid demonstrates rapid transfer from the water phase to the sediment phase in aquatic systems, with dissipation half-lives from water typically less than two weeks [4] [5] [6]. This rapid partitioning is driven by the compound's moderate hydrophobicity, as indicated by its octanol-water partition coefficient (log Kow) of 2.96 [4] [5] [6]. While this value suggests moderate partitioning potential, the compound's relatively slow degradation rate in aquatic systems increases the likelihood of significant sediment partitioning over time [5] [6].

The organic carbon normalized sorption coefficient (Koc) values for boscalid range from 507 to 1110 milliliters per gram, with a mean value of 772 milliliters per gram [4] [5] [6]. These values indicate that boscalid has a moderate to strong affinity for organic matter in sediments, leading to preferential accumulation in sediment phases rich in organic carbon [4] [5] [6]. The variability in Koc values reflects the heterogeneous nature of sediment organic matter and the influence of environmental conditions on sorption behavior [4] [5] [6].

Studies in aerobic aquatic systems have demonstrated that boscalid exhibits minimal degradation in water-sediment systems, with half-lives ranging from 545 days to essentially stable conditions [5] [6]. In German loamy sand pond systems, boscalid showed a degradation half-life of 545 days, while in German loam pond systems, the compound was essentially stable with no significant transformation over the study period [5] [6]. This persistence in sediment phases suggests that boscalid and its metabolites may accumulate in benthic environments over extended periods [5] [6].

The sediment-water partition dynamics are further complicated by the formation of bound residues in sediment matrices. Similar to soil systems, boscalid can form irreversible associations with sediment organic matter, leading to the development of non-extractable residues that may persist indefinitely in sediment environments [5] [6]. These bound residues may serve as a long-term source of boscalid and its metabolites, including boscalid-5-hydroxy, in aquatic ecosystems [5] [6].

Natural water-sediment systems exhibit complex partitioning behavior influenced by factors such as pH, temperature, dissolved organic matter concentration, and sediment composition [11]. The photolytic fate of boscalid in natural water systems with sediment showed gradual decrease in aqueous phase concentrations over 120 days, with maximum sediment phase concentrations reaching 80.3 percent of total applied radioactivity by day 103 [11]. This pattern indicates active partitioning from water to sediment phases, with subsequent gradual loss potentially due to mineralization processes [11].

The formation of boscalid-5-hydroxy in sediment-water systems may occur through several pathways, including direct hydroxylation of boscalid in sediment matrices or transfer of the metabolite from water phase following formation in the water column [11]. The hydroxylated metabolite is expected to exhibit different partitioning behavior compared to the parent compound due to the presence of the additional hydroxyl group, which may increase water solubility and alter sediment binding characteristics [3].

Bioconcentration studies using rainbow trout (Oncorhynchus mykiss) have revealed bioconcentration factors of 36 to 105 for boscalid in fish tissues, with rapid depuration occurring when exposure ceases [4] [5] [6]. The metabolite M510F01 (boscalid-5-hydroxy) has been identified as a major transformation product in fish metabolism studies, indicating that biological transformation processes contribute to the formation of this metabolite in aquatic food webs [5] [12].

Photocatalytic Degradation Mechanisms

The photocatalytic degradation of boscalid represents a promising approach for the environmental remediation of this persistent fungicide and provides insights into the formation mechanisms of boscalid-5-hydroxy and other transformation products. The photocatalytic process involves the activation of semiconductor materials, primarily titanium dioxide (TiO2), under ultraviolet or visible light irradiation to generate reactive oxygen species capable of mineralizing organic contaminants [9] [10] [13].

The fundamental mechanism of titanium dioxide photocatalysis involves the absorption of photons with energy greater than the band gap energy of the semiconductor, leading to the formation of electron-hole pairs [9] [14]. When TiO2 is irradiated with ultraviolet light, electrons are promoted from the valence band to the conduction band, creating positively charged holes in the valence band [9] [14]. These photogenerated charge carriers can react with water molecules and dissolved oxygen to produce highly reactive hydroxyl radicals (- OH) and superoxide radical anions (O2- -) [9] [14].

Studies investigating the photocatalytic degradation of boscalid using TiO2 suspension systems have demonstrated that the process follows first-order kinetics with respect to boscalid concentration [9]. The degradation rate constant and half-life values are influenced by factors such as catalyst loading, light intensity, initial substrate concentration, and solution chemistry [9]. Under optimized conditions, boscalid degradation half-lives of 443 minutes have been achieved, representing a significant enhancement compared to natural photolysis processes [9].

The primary reactive species responsible for boscalid photocatalytic degradation are hydroxyl radicals, which exhibit high oxidation potential and react non-selectively with organic molecules [9] [10]. The hydroxyl radical attack on boscalid occurs at multiple sites within the molecule, leading to the formation of various intermediate products including hydroxylated derivatives [10]. The formation of boscalid-5-hydroxy through photocatalytic processes represents one of several possible hydroxylation pathways that occur during the oxidative degradation of the parent compound [10].

Advanced photocatalytic systems utilizing graphitic carbon nitride (g-C3N4) catalysts have demonstrated enhanced efficiency for boscalid degradation under ultraviolet-A irradiation [10]. The g-C3N4 catalyst exhibits a band gap energy of approximately 2.7 electron volts, enabling visible light activation and potentially reducing the energy requirements for photocatalytic treatment [10]. Studies using g-C3N4 catalysts have achieved boscalid removal efficiencies exceeding 83 percent in both synthetic water matrices and natural lake water samples [10].

The degradation mechanism using g-C3N4 photocatalysts involves the generation of photogenerated holes (h+) as the primary oxidizing species, rather than hydroxyl radicals [10]. These holes directly oxidize boscalid molecules through electron transfer processes, leading to the formation of cation radicals that subsequently undergo various transformation reactions [10]. The identification of five transformation products through ultra-high-performance liquid chromatography-high-resolution mass spectrometry analysis has revealed the complexity of the photocatalytic degradation pathway [10].

The main degradation pathways identified for boscalid photocatalytic treatment include hydroxylation, cyclization, and dechlorination reactions [10]. Hydroxylation occurs at various positions on the biphenyl ring system, potentially leading to the formation of boscalid-5-hydroxy and other hydroxylated derivatives [10]. Cyclization reactions may involve the formation of intramolecular bonds between different parts of the molecule, while dechlorination processes result in the removal of chlorine atoms from the pyridine and biphenyl rings [10].

Nitrogen-doped titanium dioxide (N-TiO2) catalysts have been developed to extend the photocatalytic activity of TiO2 into the visible light region, potentially improving the efficiency of solar-driven photocatalytic processes [13]. The nitrogen doping introduces additional energy levels within the band gap of TiO2, enabling the utilization of visible light photons for photocatalytic activation [13]. Studies comparing N-doped and undoped TiO2 catalysts have demonstrated enhanced boscalid degradation efficiency under sunlight irradiation using the doped catalyst [13].

The photocatalytic degradation of boscalid using combined ultraviolet-C irradiation and hydrogen peroxide systems has achieved rapid degradation rates, with 93 percent removal achieved within 10 minutes of treatment [15] [16]. This advanced oxidation process combines the direct photolysis effects of ultraviolet-C radiation with the hydroxyl radical generation capability of hydrogen peroxide, creating a synergistic effect that significantly enhances degradation efficiency [15] [16].

The formation of transformation products during photocatalytic treatment raises important considerations regarding the environmental fate and toxicity of degradation intermediates. While the parent compound boscalid is mineralized through photocatalytic processes, the intermediate products, including boscalid-5-hydroxy, may exhibit different environmental behavior and potential toxicity profiles [10]. In silico toxicity assessments have suggested that some photocatalytic transformation products may be more toxic than the parent compound, emphasizing the importance of complete mineralization during treatment processes [10].

The photocatalytic degradation mechanism provides valuable insights into the potential formation of boscalid-5-hydroxy in environmental systems where natural photocatalytic processes may occur. Semiconducting minerals present in soil and sediment environments may facilitate similar photocatalytic reactions under natural sunlight conditions, potentially contributing to the environmental formation of hydroxylated boscalid metabolites [10]. However, the efficiency of these natural processes is expected to be significantly lower than engineered photocatalytic treatment systems due to limitations in catalyst availability and light penetration [10].

Data Tables

| Parameter | Boscalid | Boscalid-5-hydroxy (M510F01) | Reference |

|---|---|---|---|

| Molecular Weight (g/mol) | 343.2 | 359.2 | [4] [5] [6] |

| Water Solubility (mg/L) | 4.64 ± 0.06 | Not determined | [4] [5] [6] |

| Octanol-Water Partition Coefficient (log Kow) | 2.96 | Not determined | [4] [5] [6] |

| Vapor Pressure (Torr) | 1.5 × 10⁻⁸ | Not determined | [4] [5] [6] |

| Organic Carbon Sorption Coefficient (Koc, mL/g) | 507-1110 (mean: 772) | Not determined | [4] [5] [6] |

| Hydrolysis Half-life (pH 5-9) | Stable | Not determined | [4] [5] [6] |

| Aqueous Photolysis Half-life | Stable | Not determined | [4] [5] [6] |

| Soil Photolysis Half-life | Stable | Not determined | [4] [5] [6] |

| Aerobic Soil Metabolism Half-life (days) | 108-2553 (mean: 390-680) | Not determined | [4] [5] [6] [17] |

| Anaerobic Soil Metabolism Half-life (days) | 261-345 | Not determined | [4] [5] [6] [17] |

| Aerobic Aquatic Metabolism Half-life (days) | 545-stable | Not determined | [4] [5] [6] [17] |

| Anaerobic Aquatic Metabolism Half-life (days) | 284-320 | Not determined | [4] [5] [6] [17] |

| Bioconcentration Factor (BCF) | 36-105 | Not determined | [4] [5] [6] |

| Groundwater Ubiquity Score (GUS) | 2.5 (marginal leaching risk) | Not determined | [18] |

| Persistence Classification | Persistent to very persistent | Expected to be less persistent | [4] [5] [6] [17] |

| Study Type | Conditions | Degradation Efficiency | Key Findings | Reference |

|---|---|---|---|---|

| UV-A/g-C3N4 Photocatalysis | UV-A light, g-C3N4 catalyst | > 83% | Hydroxylation, cyclization, dechlorination pathways | [10] |

| TiO2 Photocatalysis | TiO2 catalyst, UV irradiation | 50% after 9 hours | First-order kinetics, t1/2 = 443 min | [9] |

| UV-C (254 nm) Photodegradation | UV-C 254 nm irradiation | 88-100% (glass/apple skin) | Rapid degradation under UV-C | [15] [16] |

| UV-Visible Photodegradation | Mercury lamp, 200-650 nm | 90% after 150 min | Formation of 8 photoproducts | [19] [20] |

| H2O2 + UV-C Combination | H2O2 3% + UV-C 254 nm | 93% after 10 min | Synergistic effect of H2O2 and UV | [15] [16] |

| TiO2/Clay Beads Photocatalysis | TiO2-coated clay beads, solar | 99% after 6 hours | Efficiency increases with catalyst mass | [21] |

| N-doped TiO2 Photocatalysis | N-doped TiO2, sunlight | Higher efficiency than undoped | Enhanced visible light activity | [13] |

| UV Mercury Lamp Photolysis | Mercury lamp, 365 nm | Significant degradation | Wavelength-dependent degradation | [19] |

| Matrix | Behavior | Half-life/Persistence | Key Processes | Reference |

|---|---|---|---|---|

| Aquatic Systems | Rapid transfer to sediment phase | Rapid dissipation from water | Sorption to sediment | [4] [5] [6] |

| Sediment Phase | Accumulation and persistence | Long-term persistence | Bound residue formation | [4] [5] [6] |

| Water Phase | Dissipation half-life < 2 weeks | < 14 days | Volatilization negligible | [4] [5] [6] |

| German Loamy Sand Pond | Aerobic metabolism DT50: 545 days | 545 days | Slow biodegradation | [5] [6] |

| German Loam Pond | Essentially stable | Stable | No significant transformation | [5] [6] |

| Sandy Loam Soil | Koc: 507-1110 mL/g | Variable with organic content | Organic matter binding | [4] [5] [6] |

| Clay Loam Soil | Strong sorption to organic matter | Low mobility | Hydrophobic partitioning | [4] [5] [6] |

| Silt Loam Soil | Moderate mobility | Potential for leaching | pH-dependent sorption | [4] [5] [6] |

| Natural Water/Sediment | Partitioning to sediment phase | Concentration dependent | Photolysis at surface | [11] |